Methylenedioxyhydroxyethylamphetamine

Description

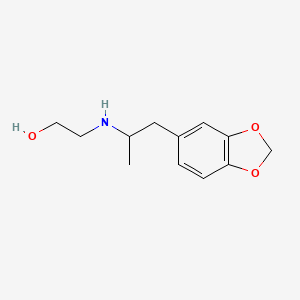

Methylenedioxyhydroxyethylamphetamine is a synthetic amphetamine derivative characterized by a methylenedioxy ring (O-CH₂-O) attached to the phenyl ring, a hydroxyethyl (-CH₂CH₂OH) substituent on the nitrogen atom of the ethylamine backbone, and a methyl group on the alpha carbon (amphetamine core). The hydroxyethyl group may alter metabolic pathways and receptor binding compared to analogs with simpler N-alkyl substituents (e.g., methyl or ethyl groups) .

Properties

CAS No. |

74698-43-4 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]ethanol |

InChI |

InChI=1S/C12H17NO3/c1-9(13-4-5-14)6-10-2-3-11-12(7-10)16-8-15-11/h2-3,7,9,13-14H,4-6,8H2,1H3 |

InChI Key |

SCUUYKMQDUDNBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NCCO |

Origin of Product |

United States |

Preparation Methods

Methylenedioxyhydroxyethylamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine to form the oxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

Methylenedioxyhydroxyethylamphetamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The oxime intermediate can be reduced to the amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions with ethylene oxide. Common reagents used in these reactions include hydroxylamine, ethylene oxide, and lithium aluminum hydride.

Scientific Research Applications

Methylenedioxyhydroxyethylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychedelic research as a structural analogue of methylenedioxyamphetamine (MDA). Researchers study such compounds to understand their pharmacological properties, potential therapeutic uses, and effects on the central nervous system. Additionally, it serves as a reference compound in forensic science for the identification and analysis of similar substances .

Mechanism of Action

The exact mechanism of action of methylenedioxyhydroxyethylamphetamine is not well-documented due to the lack of extensive research. as a substituted amphetamine, it is likely to interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways. These interactions may involve the release and reuptake inhibition of these neurotransmitters, similar to other amphetamines .

Comparison with Similar Compounds

Structural Influence on Pharmacological Activity

- Methylenedioxy Group : The methylenedioxy ring enhances serotonin receptor affinity, as seen in MDMA and MDA, by mimicking the structure of serotonin . This compound likely shares this property but may exhibit altered potency due to the N-hydroxyethyl group, which could reduce blood-brain barrier permeability compared to N-methyl or N-ethyl analogs .

- This may prolong effects but increase the risk of hepatotoxicity due to prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.